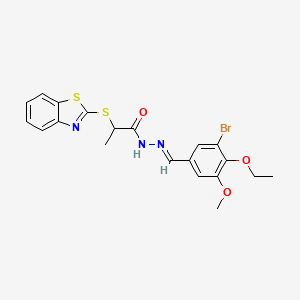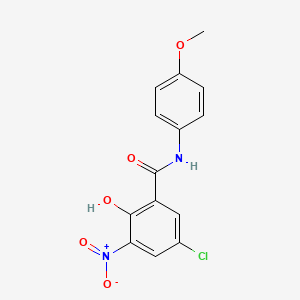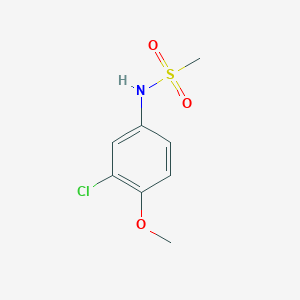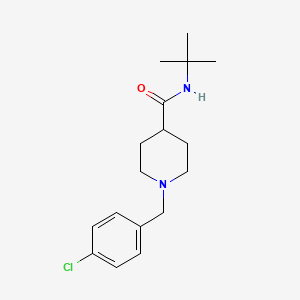![molecular formula C12H13ClFNO B5757342 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is also known as CFP or Chlorofluoroketone and has been extensively used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine involves the inhibition of serine proteases, particularly trypsin-like proteases. CFP binds to the active site of the protease, preventing the substrate from binding and inhibiting the enzymatic activity of the protease. This inhibition of protease activity has been shown to have therapeutic potential in the treatment of cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell migration. CFP has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory proteases and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine in lab experiments has several advantages. It is a potent inhibitor of serine proteases, making it an essential tool in the study of protease-related diseases. CFP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to the use of CFP in lab experiments. It has been shown to have some cytotoxic effects, which may limit its use in certain experiments. Additionally, the inhibition of protease activity may have unintended consequences, such as the inhibition of beneficial proteases.
Zukünftige Richtungen
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine has several potential future directions for research. One area of research is the development of CFP-based drugs for the treatment of cancer and inflammation. Another area of research is the study of the role of proteases in cellular processes such as apoptosis and cell migration. Additionally, the development of new protease inhibitors based on the structure of CFP may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine involves the reaction of 2-chloro-6-fluoroacetophenone with pyrrolidine in the presence of an acid catalyst. The reaction proceeds through an acylation process, where the carbonyl group of the acetophenone reacts with the amine group of pyrrolidine to form the pyrrolidine ring. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of serine proteases, particularly trypsin-like proteases. This property has made it an essential tool in the study of protease-related diseases such as cancer, inflammation, and thrombosis. CFP has also been used to study the role of proteases in the regulation of cellular processes such as apoptosis and cell migration.
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-4-3-5-11(14)9(10)8-12(16)15-6-1-2-7-15/h3-5H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHRJUBBFCXQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5757275.png)
![1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B5757283.png)
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)


![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5757319.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)

![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
